(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Description
The compound "(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a chiral propanoic acid derivative featuring a pyrazole ring substituted with a methyl and oxo group at positions 2 and 3, respectively, and a tert-butoxycarbonylamino (Boc) group at the α-position.
Properties
IUPAC Name |
(2R)-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5/c1-12(2,3)20-11(19)14-8(10(17)18)5-7-6-13-15(4)9(7)16/h6,8,13H,5H2,1-4H3,(H,14,19)(H,17,18)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXJVHVIWKEECH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNN(C1=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNN(C1=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound has the following molecular details:
- Molecular Formula : C12H19N3O5
- Molecular Weight : 285.3 g/mol
- IUPAC Name : this compound
These characteristics suggest that the compound may interact with various biological systems, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that the compound may act as an Aurora A kinase inhibitor , which is crucial in cancer therapy. Aurora kinases are involved in cell division, and their dysregulation is often linked to tumorigenesis. A study highlighted its structural similarity to known inhibitors, suggesting potential use in cancer treatment.
Antioxidant Activity
The compound's pyrazole moiety is associated with antioxidant properties. Pyrazole derivatives have been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is beneficial in preventing cellular damage related to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of pyrazole compounds exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This could position this compound as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Aurora A Kinase Inhibition | Inhibits cell division pathways | |
| Antioxidant | Scavenges free radicals | General knowledge |
| Anti-inflammatory | Modulates cytokine expression | General knowledge |
Case Study: Cancer Treatment Potential
A notable study investigated the effects of similar pyrazole derivatives on cancer cell lines. The results indicated a significant reduction in cell viability when treated with Aurora kinase inhibitors, underscoring the potential role of this compound in targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Propanoic Acid Derivatives
Compound A : 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenylpyrazol-4-yl]propanoic Acid (30)
- Structure: Features a coumarin-linked pyrazole and a propanoic acid chain.
- Key Differences: Lacks the Boc-protected amino group and chiral center. The coumarin moiety enhances fluorescence properties but may reduce metabolic stability compared to the methyl-oxo-pyrazole in the target compound.
- Applications : Primarily explored in photophysical studies or as a fluorescent probe.
Compound B : Fluazifop (2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic Acid)
- Structure: A phenoxy-pyridinylpropanoic acid used as a herbicide.
- Key Differences :
- Substituted with a trifluoromethylpyridinyl group instead of a pyrazole.
- Lacks chiral centers and protective groups, favoring agrochemical applications over pharmaceutical use.
- Activity : Acts as an acetyl-CoA carboxylase inhibitor, highlighting how substituents dictate biological targets.
Influence of Functional Groups on Properties
Boc Protection vs. Free Amino Groups
- The Boc group in the target compound enhances stability against enzymatic degradation compared to unprotected amines, as seen in peptide analogs .
- In contrast, compounds like 4-formyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole (3a) lack protective groups, limiting their utility in biological environments.
Stereochemical Effects
- The (2R) configuration may confer selective binding to chiral targets, a phenomenon observed in nitroimidazole derivatives where stereochemistry impacts antimycobacterial activity .
Data Table: Structural and Functional Comparison
*Molecular weights and logP values are estimated or derived from analogous compounds.
Research Findings and Implications
Activity Comparisons
- Nitro-substituted analogs in heteroaryl derivatives demonstrate that subtle structural changes (e.g., nitro vs. methyl groups) significantly alter bioactivity . This supports the hypothesis that the target compound’s pyrazole-methyl-oxo substitution may confer unique pharmacological properties.
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule comprises three critical subunits:
- 2-Methyl-3-oxo-1H-pyrazol-4-yl heterocycle
- (2R)-2-Aminopropanoic acid backbone
- tert-Butyloxycarbonyl (Boc) protective group
Retrosynthetically, the compound dissects into precursors amenable to convergent synthesis. The pyrazole ring is constructed via cyclocondensation, while the Boc-protected amino acid side chain is introduced through stereocontrolled alkylation or Michael addition. Final deprotection and hydrolysis yield the carboxylic acid moiety.
Pyrazole Core Synthesis: Cyclocondensation Strategies
The 2-methyl-3-oxo-1H-pyrazol-4-yl group is synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with methylhydrazine in refluxing ethanol to form 3-methyl-1H-pyrazol-5(4H)-one. Subsequent oxidation or tautomerization yields the 3-oxo derivative.
Optimized Protocol
- Reactants : Ethyl acetoacetate (1.0 eq), methylhydrazine sulfate (1.2 eq)
- Solvent : Ethanol (reflux, 6 h)
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane
- Yield : 78–85%
Characterization by $$ ^1H $$-NMR confirms the pyrazole structure: δ 2.45 (s, 3H, CH₃), 6.15 (s, 1H, pyrazole-H). IR shows carbonyl absorption at 1685 cm⁻¹.
Stereoselective Introduction of the Amino Acid Side Chain
The (2R)-2-aminopropanoic acid moiety is introduced via asymmetric alkylation of a glycine equivalent. A Schöllkopf bis-lactim ether strategy enables stereocontrol, yielding the R-configured amino acid.
Key Steps :
- Schöllkopf Alkylation :
- Acid Hydrolysis :
Boc Protection of the Amino Group
The tert-butyloxycarbonyl (Boc) group is introduced to protect the primary amine, enhancing solubility and preventing side reactions during subsequent steps.
Procedure :
- Substrate : (2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid (1.0 eq)
- Reagent : Di-tert-butyl dicarbonate (1.5 eq), DMAP (0.1 eq)
- Solvent : THF/H₂O (4:1), 0°C → rt, 24 h
- Yield : 94%
Characterization :
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate (PubChem CID 146155919) undergoes saponification to yield the final carboxylic acid.
Conditions :
- Substrate : Methyl (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate
- Base : 2N LiOH (3.0 eq)
- Solvent : THF/H₂O (3:1), 50°C, 3 h
- Workup : Acidification to pH 2 with HCl, extraction with ethyl acetate
- Yield : 91%
Analytical Validation :
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN)
- Optical Rotation : [α]²⁵D = +12.4° (c 1.0, MeOH), confirming R-configuration
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Schöllkopf) | Route B (Enzymatic Resolution) |
|---|---|---|
| Overall Yield | 67% | 58% |
| Stereopurity (ee) | >98% | 92% |
| Scalability | Kilogram-scale feasible | Limited to 100 g |
| Cost of Goods | Moderate | High |
Route A offers superior stereocontrol and scalability, making it preferable for industrial applications.
Mechanistic Insights and Side Reactions
- Racemization Risk : The Boc group minimizes epimerization during hydrolysis. However, prolonged heating above 60°C in acidic conditions induces partial racemization (∼5%).
- Pyrazole Tautomerism : The 1H-pyrazol-3(2H)-one exists predominantly as the 3-oxo tautomer in solution, confirmed by $$ ^1H $$-NMR coupling patterns.
Industrial-Scale Process Considerations
Patented Improvements (WO2020132820A1):
- Solvent Optimization : Replacement of dichloromethane with ethyl acetate reduces environmental impact.
- Catalytic Methods : Use of NaHCO₃ instead of K₂CO₃ lowers metal contamination.
Pilot Data :
- Batch Size : 50 kg
- Purity : 99.2% (by qNMR)
- Cycle Time : 48 h
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (2R)-3-(2-Methyl-3-oxo-1H-pyrazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid?
Methodological Answer: The synthesis of this compound typically involves multi-step protocols:
- Step 1: Formation of the pyrazole core via cyclocondensation of β-ketoesters or hydrazines under reflux conditions (e.g., ethanol, 70–80°C) .
- Step 2: Introduction of the tert-butoxycarbonylamino (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
- Step 3: Stereoselective coupling of the pyrazole moiety to the propanoic acid backbone via Mitsunobu or peptide-coupling reagents (e.g., DCC, DMAP) to preserve the (2R)-configuration .
Key Considerations: Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Q2. How can researchers characterize the stereochemical purity of this compound?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol to resolve enantiomers .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in H NMR to confirm the (2R)-configuration. For example, diastereotopic protons near the chiral center exhibit distinct splitting patterns .
- Optical Rotation: Measure specific rotation and compare with literature values for enantiomeric excess validation .
Advanced Research Questions
Q. Q3. How does the pyrazole ring’s electronic environment influence the compound’s reactivity in biological systems?
Methodological Answer:
- Computational Studies: Perform density functional theory (DFT) calculations to map electron density distribution on the pyrazole ring. The 3-oxo group acts as an electron-withdrawing moiety, enhancing hydrogen-bonding potential with biological targets .
- Structure-Activity Relationship (SAR): Synthesize analogs with substituents at the pyrazole’s 2-methyl position (e.g., halogens, methoxy) and compare binding affinities using surface plasmon resonance (SPR) assays .
Data Contradiction Note: While suggests methoxy groups enhance solubility, shows fluorinated analogs exhibit superior target engagement due to increased electronegativity.
Q. Q4. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., ester hydrolysis of the Boc group) .
- Prodrug Design: Replace the Boc group with enzymatically cleavable protecting groups (e.g., pivaloyloxymethyl) to enhance in vivo stability .
- Pharmacokinetic Modeling: Correlate in vitro IC values with plasma exposure levels using compartmental models to adjust dosing regimens .
Q. Q5. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays: Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .
- X-ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., cyclooxygenase-2) to visualize binding interactions at the active site .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with hydrophobic enzyme pockets .
Data Analysis & Experimental Design
Q. Q6. How should researchers address low yields in the final coupling step?
Methodological Answer:
- Solvent Optimization: Switch from polar aprotic solvents (e.g., DMF) to less polar alternatives (e.g., THF) to reduce steric hindrance .
- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency. reports a 20% yield increase with HATU in thiazolidinone syntheses .
- Temperature Control: Conduct reactions under cryogenic conditions (−20°C) to minimize side-product formation from reactive intermediates .
Q. Q7. What analytical techniques are critical for detecting impurities in bulk synthesis?
Methodological Answer:
- LC-MS/MS: Identify low-abundance impurities (e.g., diastereomers, oxidation byproducts) with high-resolution mass spectrometry and tandem MS fragmentation .
- C NMR DEPT: Differentiate carbonyl impurities (e.g., over-oxidized pyrazole rings) by analyzing quaternary carbon signals .
- Elemental Analysis: Confirm batch purity by comparing experimental vs. theoretical C/H/N ratios, with ≤0.3% deviation as acceptable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
